(6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-yl)methanamine
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Overview
Description
(6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4’ position of the biphenyl structure, with a methanamine group attached to the 3rd position
Preparation Methods
The synthesis of (6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-yl)methanamine can be achieved through several synthetic routes. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst . The reaction conditions typically include the use of isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The biphenyl compound is then obtained through the coupling reaction at room temperature.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
(6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of biphenyl alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
(6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the de novo biosynthesis of pyrimidine nucleotides by targeting dihydroorotate dehydrogenase, an enzyme involved in the synthesis of uridine monophosphate . This inhibition leads to the depletion of critical precursors for RNA and DNA synthesis, resulting in the cytotoxicity of cancer cells.
Comparison with Similar Compounds
(6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-yl)methanamine can be compared with other similar compounds, such as:
(6-Fluoro-4-methyl-[1,1’-biphenyl]-2-yl)boronic acid: This compound has a boronic acid group instead of a methanamine group, which makes it useful in different types of chemical reactions, such as Suzuki coupling.
6-Fluoro-4-hydroxy-2-methylquinoline: This compound has a quinoline structure with a hydroxyl group, which imparts different chemical and biological properties.
1H-Pyrazole-4-acetic acid, 1-(6-fluoro-4-methyl-2-quinolinyl)-3,5-dimethyl-: This compound has a pyrazole ring and is used in different research applications due to its unique structure.
The uniqueness of (6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-yl)methanamine lies in its specific substitution pattern on the biphenyl structure, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H14FN |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
[4-fluoro-3-(4-methylphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H14FN/c1-10-2-5-12(6-3-10)13-8-11(9-16)4-7-14(13)15/h2-8H,9,16H2,1H3 |
InChI Key |
CPNWFSIXAHQLGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)CN)F |
Origin of Product |
United States |
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